Cas no 2011074-64-7 (1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine)
1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine
- 2011074-64-7
- EN300-1111922
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- Inchi: 1S/C11H19N3/c1-9-8-14(13-11(9)12)7-3-6-10-4-2-5-10/h8,10H,2-7H2,1H3,(H2,12,13)
- InChI Key: NOKZEZRBTDIQNZ-UHFFFAOYSA-N
- SMILES: N1(C=C(C)C(N)=N1)CCCC1CCC1
Computed Properties
- Exact Mass: 193.157897619g/mol
- Monoisotopic Mass: 193.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 43.8Ų
1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1111922-0.05g |
1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine |
2011074-64-7 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
| Enamine | EN300-1111922-0.1g |
1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine |
2011074-64-7 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
| Enamine | EN300-1111922-0.25g |
1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine |
2011074-64-7 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
| Enamine | EN300-1111922-0.5g |
1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine |
2011074-64-7 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
| Enamine | EN300-1111922-1.0g |
1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine |
2011074-64-7 | 1g |
$1414.0 | 2023-05-23 | ||
| Enamine | EN300-1111922-2.5g |
1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine |
2011074-64-7 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
| Enamine | EN300-1111922-5.0g |
1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine |
2011074-64-7 | 5g |
$4102.0 | 2023-05-23 | ||
| Enamine | EN300-1111922-10.0g |
1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine |
2011074-64-7 | 10g |
$6082.0 | 2023-05-23 | ||
| Enamine | EN300-1111922-1g |
1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine |
2011074-64-7 | 95% | 1g |
$1129.0 | 2023-10-27 | |
| Enamine | EN300-1111922-5g |
1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine |
2011074-64-7 | 95% | 5g |
$3273.0 | 2023-10-27 |
1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine
Introduction to 1-(3-Cyclobutylpropyl)-4-Methyl-1H-Pyrazol-3-Amine (CAS No. 2011074-64-7)
1-(3-Cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine (CAS No. 2011074-64-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The unique structural features of 1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine make it a promising candidate for further investigation and potential therapeutic applications.
The chemical structure of 1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine consists of a pyrazole ring substituted with a cyclobutylpropyl group and a methyl group. The cyclobutylpropyl substituent imparts unique conformational flexibility and hydrophobic properties, which may contribute to its biological activity. The pyrazole ring itself is a well-known pharmacophore that is widely used in drug design due to its ability to interact with various biological targets.
Recent studies have highlighted the potential therapeutic applications of 1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that 1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.
In addition to its anti-inflammatory properties, 1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine has also shown promise in cancer research. A study published in Cancer Research in 2023 reported that this compound selectively inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells. These findings suggest that 1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine could be a valuable lead compound for the development of new anticancer drugs.
The pharmacokinetic properties of 1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine have also been investigated. A study published in the European Journal of Pharmaceutical Sciences in 2022 reported that this compound exhibits favorable oral bioavailability and good metabolic stability. These properties are crucial for the development of orally administered drugs, as they ensure that the compound can be effectively absorbed and distributed throughout the body.
Safety and toxicity profiles are critical considerations in drug development. Preliminary toxicological studies have shown that 1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine has a low toxicity profile at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 50 mg/kg, indicating a wide therapeutic window. However, further preclinical and clinical studies are necessary to fully evaluate its safety and efficacy in humans.
The synthesis of 1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine has been optimized to improve yield and purity. A recent publication in Organic Letters described an efficient synthetic route that involves the coupling of 3-cyclobutylpropanoyl chloride with 4-methylpyrazole followed by reduction and amine substitution reactions. This synthetic method provides a scalable and cost-effective approach for the production of this compound on a larger scale.
In conclusion, 1-(3-cyclobutylpropyl)-4-methyl-1H-pyrazol-3-amine (CAS No. 2011074-64-7) is a promising compound with diverse biological activities, including anti-inflammatory and anticancer properties. Its favorable pharmacokinetic profile and low toxicity make it an attractive candidate for further preclinical and clinical development. Ongoing research aims to elucidate its mechanism of action and optimize its therapeutic potential for various diseases.
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